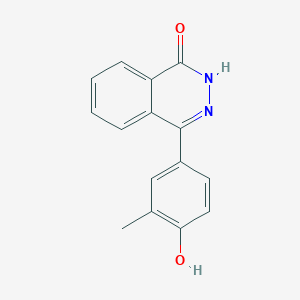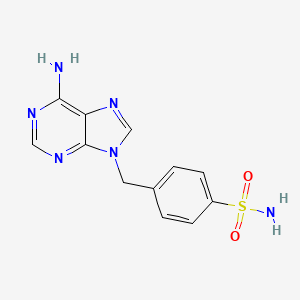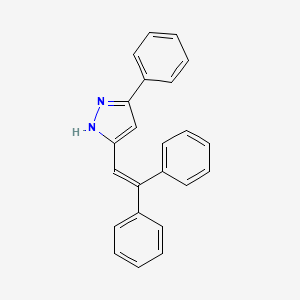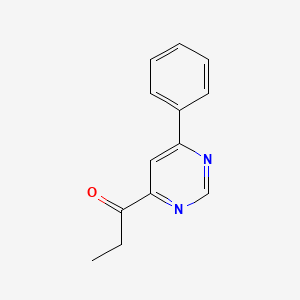
1-Phenyl-2-(propylamino)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-2-(propylamino)ethanone is an organic compound with the molecular formula C11H15NO. It is a ketone derivative with a phenyl group attached to the ethanone backbone, and a propylamino group replacing one of the hydrogen atoms on the ethanone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Phenyl-2-(propylamino)ethanone can be synthesized through a multi-step process involving the reaction of 2-bromoacetophenone with propylamine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and minimize impurities .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Phenyl-2-(propylamino)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The propylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols.
Substitution: A variety of substituted ethanone derivatives.
Wissenschaftliche Forschungsanwendungen
1-Phenyl-2-(propylamino)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates
Wirkmechanismus
The mechanism of action of 1-Phenyl-2-(propylamino)ethanone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. For example, it may interact with neurotransmitter receptors, influencing signal transduction and cellular responses .
Vergleich Mit ähnlichen Verbindungen
1-Phenyl-2-(phenylamino)ethanone: This compound has a phenylamino group instead of a propylamino group.
1-Phenyl-2-(methylamino)ethanone: This compound has a methylamino group instead of a propylamino group
Uniqueness: 1-Phenyl-2-(propylamino)ethanone is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the propylamino group influences its reactivity and interactions with biological targets, making it a valuable compound for research and industrial applications .
Eigenschaften
CAS-Nummer |
112698-34-7 |
|---|---|
Molekularformel |
C11H15NO |
Molekulargewicht |
177.24 g/mol |
IUPAC-Name |
1-phenyl-2-(propylamino)ethanone |
InChI |
InChI=1S/C11H15NO/c1-2-8-12-9-11(13)10-6-4-3-5-7-10/h3-7,12H,2,8-9H2,1H3 |
InChI-Schlüssel |
PGUWGTZPBWTGCX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCNCC(=O)C1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


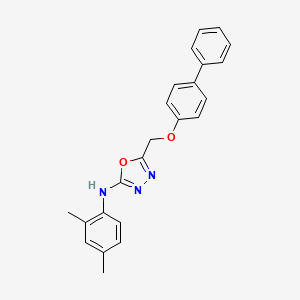

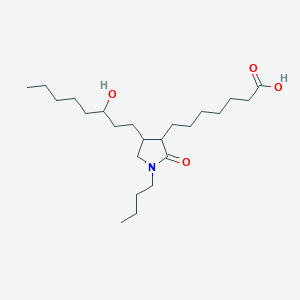
![ethyl N-[5-amino-3-[(N-methylanilino)methyl]pyrido[3,4-b]pyrazin-7-yl]carbamate](/img/structure/B12907734.png)
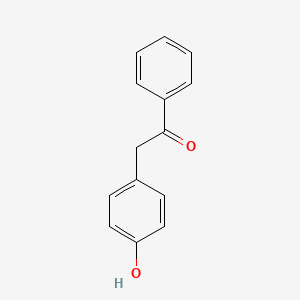
![5-{[(3,4-Dichlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12907743.png)
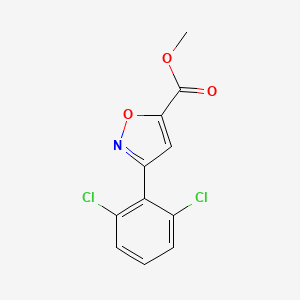
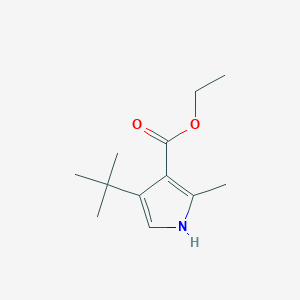
![2-Imino-5-[(1H-indol-3-yl)methyl]-3-methyl-1,3-thiazolidin-4-one](/img/structure/B12907771.png)
